N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
Description
N1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group attached to a piperidine ring and a 4-methylbenzyl substituent. This compound belongs to a broader class of oxalamides, which are studied for diverse applications, including antiviral agents, enzyme inhibitors, and flavoring compounds.
Properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-18-8-10-22(11-9-18)17-28-26(31)25(30)27-13-12-23-7-5-6-14-29(23)34(32,33)24-20(3)15-19(2)16-21(24)4/h8-11,15-16,23H,5-7,12-14,17H2,1-4H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAPTNCCZIPAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a mesitylsulfonyl group. This can be achieved through sulfonylation reactions using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Alkylation: The mesitylsulfonyl piperidine is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.
Oxalamide Formation: The final step involves the reaction of the alkylated piperidine with oxalyl chloride and 4-methylbenzylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to amines under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide serves as a versatile building block in the synthesis of more complex molecules. Its functional groups facilitate reactions that can lead to the development of novel compounds with tailored properties.
Biology
- Biochemical Probe : The compound is being investigated for its potential as a biochemical probe in various biological systems. Its ability to interact selectively with certain proteins or enzymes makes it a candidate for studying biochemical pathways.
Medicine
- Pharmacological Properties : Research indicates that this compound may possess anti-inflammatory and analgesic effects, making it relevant in the development of new therapeutic agents for pain management and inflammatory diseases. Ongoing studies are exploring its efficacy against various disease models, particularly in neuropharmacology.
Industry
- Material Development : In industrial applications, the compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance product performance.
Case Studies and Research Findings
Several studies have highlighted the compound's potential in therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of similar structures exhibit significant anti-inflammatory activity in vitro, indicating potential for treating inflammatory disorders.
- Neuropharmacological Research : The compound has been referenced in patent literature related to serotonin receptor activity, suggesting applications in treating neurological disorders such as depression or anxiety.
Mechanism of Action
The mechanism of action of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The oxalamide moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Variations in Piperidine-Sulfonyl Derivatives
Several analogs share the piperidine-sulfonyl core but differ in aromatic substituents:
- N1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide (CAS 898451-00-8) : Substitutes 4-methylbenzyl with o-tolyl (2-methylphenyl), reducing steric bulk but introducing ortho-substitution effects .
- N1-(3,4-Dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898446-39-4) : Features a 3,4-dimethylphenyl group, enhancing lipophilicity compared to the 4-methylbenzyl variant .
- N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide (CAS 898445-31-3) : Replaces mesitylsulfonyl with 4-fluorophenylsulfonyl, introducing electron-withdrawing effects that may alter binding affinity .
Key Structural Insights :
- Aromatic substituents (e.g., 4-methylbenzyl vs. o-tolyl) influence solubility and target engagement.
Comparison with Antiviral Oxalamides
and describe oxalamides with thiazolyl-piperidine motifs, such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 6) . These compounds inhibit HIV entry via CD4-binding site interactions.
Key Findings :
- Chlorophenyl and thiazole groups in antiviral oxalamides enhance target specificity for viral proteins, while the target compound’s mesitylsulfonyl group may improve pharmacokinetics.
Comparison with Flavoring Oxalamides
Compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233) are approved as umami flavoring agents ().
Key Findings :
- Flavoring oxalamides prioritize low toxicity and high margins of safety (>500 million).
Enzyme Inhibition and Metabolic Profiles
Key Insights :
- Methoxy and ethoxy substituents improve synthetic yields but may introduce metabolic liabilities (e.g., demethylation).
- The target compound’s mesitylsulfonyl group could reduce CYP interactions compared to pyridyl or methoxy groups.
Biological Activity
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C23H31N3O4S
- Molecular Weight : 477.64 g/mol
The structure features a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety, which are pivotal in its biological interactions.
Preliminary studies suggest that this compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory function. This interaction positions the compound as a candidate for neuropharmacological research, particularly in conditions related to cognitive dysfunction and neurodegeneration.
Neuropharmacological Potential
The NMDA receptor antagonism indicates potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. By modulating glutamatergic transmission, this compound may help alleviate symptoms associated with these conditions. Additionally, its unique structural features may confer distinct biological activities not observed in other similar compounds.
Case Studies and Experimental Data
A recent study highlighted the synthesis and evaluation of derivatives of piperidinyl oxalamides, demonstrating their potential against multiple biological targets. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting effective cytotoxicity .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.00 ± 0.03 | NMDA receptor antagonist |
| Compound B | HepG2 | 5.00 ± 0.01 | Apoptosis induction via caspase activation |
| Compound C | PC3 | 3.50 ± 0.05 | Inhibition of cell cycle progression |
Pharmacokinetics and ADMET Properties
In silico assessments have been conducted to evaluate the pharmacokinetic properties of this compound. These studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, indicating its viability as a therapeutic agent .
Q & A
Q. Basic
- ¹H/¹³C NMR : Essential for confirming substituent connectivity. For example, aromatic protons (δ 7.41–7.82 ppm) and sulfonyl/methylene groups (δ 2.27–4.75 ppm) are diagnostic .
- Mass spectrometry : HRMS or ESI-MS validates molecular weight (e.g., observed [M+H]⁺ at m/z 423.27 for a related oxalamide) .
- HPLC : Quantifies purity and detects dimerization byproducts (e.g., 23% dimer in a similar synthesis) .
How does the mesitylsulfonyl group influence the compound’s stability and reactivity in biological systems?
Advanced
The mesitylsulfonyl group enhances steric bulk and electron-withdrawing effects, which may:
- Improve metabolic stability : By resisting enzymatic degradation (e.g., cytochrome P450 interactions) .
- Modulate target binding : Sulfonamides often engage in hydrogen bonding with proteolytic enzymes or receptors, as seen in HIV entry inhibitors .
- Impact solubility : The hydrophobic mesityl group may reduce aqueous solubility, necessitating formulation optimization .
Data Contradiction Note : Some studies report reduced in vivo efficacy despite high in vitro activity, possibly due to poor pharmacokinetics from the sulfonyl group .
What strategies can resolve conflicting data regarding the compound’s in vitro vs. in vivo efficacy?
Q. Advanced
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution. For example, trifluoroacetate salt formulations improved solubility in HIV inhibitors .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. Oxalamides are prone to hydrolysis in plasma .
- Dose optimization : Adjust dosing regimens based on in vivo exposure levels, as seen in NOEL (no-observed-effect-level) studies for related compounds .
How can computational modeling guide the optimization of this compound’s binding affinity?
Q. Advanced
- Docking studies : Predict interactions with targets (e.g., HIV gp120 or soluble epoxide hydrolase) using software like AutoDock. For example, adamantyl-oxalamides showed enhanced binding via hydrophobic pockets .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity. Fluorine or chlorine substituents often boost potency .
- MD simulations : Assess dynamic binding behavior over time, critical for designing resistance-resistant inhibitors .
What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced
- Stereochemical complexity : Piperidine and sulfonamide stereocenters require enantioselective synthesis (e.g., chiral column chromatography) .
- Synthetic variability : Minor structural changes (e.g., replacing 4-methylbenzyl with 4-chlorophenyl) drastically alter activity, necessitating parallel synthesis workflows .
- Biological assay variability : Standardize enzyme inhibition assays (e.g., IC₅₀ determinations) across labs to minimize discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
